molecular formula C18H19N3O2S B5751354 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B5751354
M. Wt: 341.4 g/mol
InChI Key: OLNLCZMAWQRGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. Glutamine is an important amino acid that plays a crucial role in many cellular processes, including energy production, nucleotide synthesis, and antioxidant defense. BPTES has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

BPTES binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, which can have a variety of effects on cellular processes.
Biochemical and physiological effects:
BPTES has been shown to have a variety of biochemical and physiological effects, including changes in cellular metabolism, induction of apoptosis, and inhibition of tumor growth. BPTES has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BPTES is a useful tool for studying glutamine metabolism and its role in cellular processes. However, it has some limitations in terms of its specificity and potency, and care must be taken to ensure that the observed effects are due to glutaminase inhibition and not off-target effects.

Future Directions

There are many potential future directions for research on BPTES and its applications. One area of interest is the development of more potent and specific glutaminase inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of glutamine metabolism in other diseases, such as metabolic disorders and infectious diseases. Finally, there is a need for more research on the safety and efficacy of BPTES and other glutaminase inhibitors in animal models and clinical trials.

Synthesis Methods

BPTES can be synthesized using a multistep process that involves the reaction of various chemicals, including 4-aminobenzoic acid, butyric anhydride, thiourea, and benzoyl chloride. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

BPTES has been extensively studied in the context of cancer research. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to reduce cell proliferation and induce cell death. BPTES has also been investigated as a potential treatment for other diseases, such as epilepsy and neurodegenerative disorders.

Properties

IUPAC Name

N-[[4-(butanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-6-16(22)19-14-9-11-15(12-10-14)20-18(24)21-17(23)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLCZMAWQRGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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